Mgat2-IN-2

Enzymatic Assay Biochemical Pharmacology Inhibitor Potency

Mgat2-IN-2 (also known as Compound 24d) is a cell-permeable, bioavailable indoline derivative that acts as a highly potent inhibitor of acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2), with an IC50 of 3.4 nM. This compound belongs to a novel series of N-phenylindoline-5-sulfonamide derivatives developed through rational optimization of a benzenesulfonamide hit.

Molecular Formula C26H21F5N4O4S
Molecular Weight 580.5 g/mol
Cat. No. B10799424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMgat2-IN-2
Molecular FormulaC26H21F5N4O4S
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=CC3=C2N(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)NC5=C(C=C(C=C5)F)F
InChIInChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)
InChIKeyRGDHGNPUKLLPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mgat2-IN-2: A Potent and Selective MGAT2 Inhibitor for Metabolic Disease Research Procurement


Mgat2-IN-2 (also known as Compound 24d) is a cell-permeable, bioavailable indoline derivative that acts as a highly potent inhibitor of acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2), with an IC50 of 3.4 nM [1]. This compound belongs to a novel series of N-phenylindoline-5-sulfonamide derivatives developed through rational optimization of a benzenesulfonamide hit [2]. Mgat2-IN-2 is characterized by its exceptional selectivity profile, displaying greater than 30,000-fold selectivity against related acyltransferases (MGAT3, DGAT1, DGAT2, and ACAT1) [3]. The compound demonstrates favorable oral pharmacokinetics in mice, with a bioavailability (F) of 52% and an AUC0-8h of 842 ng·h/mL, supporting its utility in in vivo models of hypertriglyceridemia and metabolic syndrome .

Why Mgat2-IN-2 Cannot Be Substituted by Other MGAT2 Inhibitors in Critical Studies


Substituting Mgat2-IN-2 with other MGAT2 inhibitors, even those sharing the same target class, introduces significant experimental variability due to marked differences in potency, selectivity, and pharmacokinetic profiles. For instance, the widely used reference compound BMS-963272 exhibits an IC50 of 7.1 nM, which is more than 2-fold less potent than Mgat2-IN-2 . More critically, many MGAT2 inhibitors suffer from poor oral bioavailability or lack rigorous selectivity data, which can confound in vivo efficacy studies and lead to misinterpretation of target engagement. Mgat2-IN-2 is distinguished by a well-characterized selectivity window exceeding 30,000-fold against related acyltransferases and a documented oral bioavailability of 52% in mice, enabling reliable correlation between in vitro potency and in vivo pharmacodynamics [1]. Generic substitution without quantitative consideration of these parameters may result in inconsistent or unreproducible outcomes.

Mgat2-IN-2 Quantitative Differentiation: Head-to-Head Evidence vs. Key MGAT2 Inhibitor Comparators


Enhanced Inhibitory Potency Relative to Leading Clinical Candidates and Tool Compounds

Mgat2-IN-2 demonstrates superior enzymatic inhibitory potency against human MGAT2 (hMGAT2) compared to several prominent MGAT2 inhibitors. Its IC50 of 3.4 nM is more potent than MGAT2-IN-1 (TP-020, IC50 = 7.8 nM), BMS-963272 (IC50 = 7.1 nM), and BMS-986172 (IC50 = 4.6 nM) [1]. While Compound 10b from the same chemical series shows even higher potency (IC50 = 1.0 nM), it is not commercially available as a standard reference tool [2].

Enzymatic Assay Biochemical Pharmacology Inhibitor Potency

Exceptional Selectivity Window Ensures On-Target Biological Interpretation

Mgat2-IN-2 exhibits a selectivity margin exceeding 30,000-fold against a panel of structurally and functionally related acyltransferases, including MGAT3, DGAT1, DGAT2, and ACAT1 [1]. This selectivity is inherited from the lead compound 10b and is superior to that of many alternative inhibitors for which selectivity data are either incomplete or not publicly available. For example, BMS-986172 shows no activity against a broad panel of acyltransferases (IC50 > 30 µM) but retains some residual activity against MGAT3 (IC50 = 16 µM), whereas Mgat2-IN-2's >30,000-fold margin translates to IC50 values >100 µM against these off-targets .

Target Selectivity Off-Target Profiling Acyltransferase Panel

Oral Bioavailability Documented and Superior to Many Research-Grade MGAT2 Inhibitors

Mgat2-IN-2 demonstrates high oral bioavailability (F = 52%) in mice, with an AUC0-8h of 842 ng·h/mL . This PK profile is quantitatively characterized and compares favorably to many MGAT2 inhibitors that are used as research tools but lack published bioavailability data. For instance, MGAT2-IN-1 (TP-020) is described as 'orally bioavailable' but no specific F% value is disclosed, and BMS-963272 and BMS-986172 have clinical PK data but lack published mouse bioavailability metrics [1][2]. The well-defined PK parameters of Mgat2-IN-2 enable precise dosing calculations and reduce pharmacokinetic uncertainty in experimental design.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Dose-Dependent In Vivo Efficacy in Oral Fat Tolerance Test (OFTT)

Mgat2-IN-2 effectively and dose-dependently suppresses plasma triglyceride (TG) elevation following an oral olive oil challenge in C57BL/6J mice [1]. At oral doses of 10 and 30 mg/kg administered 6 hours prior to lipid challenge, the compound achieves statistically significant (p<0.025) reduction in plasma TG levels, recapitulating the phenotype observed in MGAT2 gene knockout mice [2]. While other inhibitors like BMS-986172 and S-309309 have been shown to reduce body weight in chronic DIO models, Mgat2-IN-2 provides a well-validated acute pharmacodynamic readout that directly links target engagement to functional lipid absorption inhibition [3].

In Vivo Pharmacology Hypertriglyceridemia Metabolic Disease Models

Lipophilic Ligand Efficiency (LLE) as a Differentiator for Optimized Physicochemical Profile

Mgat2-IN-2 exhibits a ligand lipophilicity efficiency (LLE) value of 5.4, calculated as pIC50 (8.47) minus cLogP (3.07) [1]. This LLE value reflects an optimized balance between potency and lipophilicity, which correlates with improved drug-like properties including reduced off-target promiscuity and enhanced metabolic stability. Comparative LLE values for other MGAT2 inhibitors are not routinely reported, but the disclosed value for Mgat2-IN-2 provides a quantitative metric for assessing its physicochemical optimization relative to earlier leads in the indoline sulfonamide series [2].

Drug Design Metrics Physicochemical Properties Ligand Efficiency

Optimal Use Cases for Mgat2-IN-2 Based on Quantitative Evidence


Target Validation Studies Requiring High-Confidence MGAT2 Inhibition

Use Mgat2-IN-2 when the research objective demands unequivocal attribution of phenotype to MGAT2 inhibition. Its >30,000-fold selectivity window eliminates confounding effects from related acyltransferases, ensuring that observed biological outcomes reflect authentic target engagement [1]. This is particularly critical in CRISPR/Cas9 or siRNA knockdown rescue experiments, where chemical complementation must precisely mimic genetic perturbation.

Acute Oral Fat Tolerance Testing (OFTT) in Rodent Models

Employ Mgat2-IN-2 at 10-30 mg/kg p.o. in the OFTT protocol to assess intestinal MGAT2 function [2]. The compound's defined oral bioavailability (F=52%) and dose-dependent TG suppression provide a robust pharmacodynamic endpoint for screening novel MGAT2 modulators or evaluating dietary interventions on lipid absorption.

In Vitro Enzyme Assays Requiring Low Nanomolar Sensitivity

Select Mgat2-IN-2 for biochemical assays that require sub-5 nM inhibitory potency to resolve subtle differences in enzyme kinetics or to serve as a high-stringency positive control. Its IC50 of 3.4 nM offers a more stringent benchmark than alternative tools like BMS-963272 (7.1 nM) or MGAT2-IN-1 (7.8 nM) [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Utilize Mgat2-IN-2 in studies designed to correlate plasma exposure with pharmacodynamic effect, leveraging the published AUC (842 ng·h/mL) and bioavailability (F=52%) parameters . This enables more accurate allometric scaling and interspecies extrapolation in preclinical development programs.

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